Home > Products > Screening Compounds P143323 > 6-Methyl-2-(methylamino)pteridin-4(1H)-one
6-Methyl-2-(methylamino)pteridin-4(1H)-one - 64882-33-3

6-Methyl-2-(methylamino)pteridin-4(1H)-one

Catalog Number: EVT-14081172
CAS Number: 64882-33-3
Molecular Formula: C8H9N5O
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyl-2-(methylamino)pteridin-4(1H)-one is a pteridine derivative characterized by its unique structure and biological properties. Pteridines are heterocyclic compounds that play essential roles in biological systems, particularly in the synthesis of nucleic acids and various coenzymes. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antitumor agents.

Source

The compound can be synthesized through various chemical methods that involve the manipulation of pteridine derivatives. Research has shown that derivatives of 2,4-diaminopteridine can serve as precursors for synthesizing 6-methyl-2-(methylamino)pteridin-4(1H)-one, highlighting the compound's relevance in synthetic organic chemistry and pharmacology.

Classification

6-Methyl-2-(methylamino)pteridin-4(1H)-one belongs to the class of pteridines, which are bicyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This classification is significant as it relates to the compound's chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-2-(methylamino)pteridin-4(1H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2,4-diaminopteridine derivatives, which can be alkylated to introduce the methylamino group.
  2. Alkylation: The introduction of the methylamino group can be achieved through nucleophilic substitution reactions where an appropriate amine reacts with a suitable pteridine precursor.
  3. Cyclization: Following alkylation, cyclization reactions may occur to form the complete pteridine structure.

Technical details include controlling reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, using polar aprotic solvents like dimethyl sulfoxide can enhance reaction efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 6-Methyl-2-(methylamino)pteridin-4(1H)-one consists of a pteridine core with specific substitutions at the 2 and 6 positions. The presence of a methyl group at position 6 and a methylamino group at position 2 contributes to its unique properties.

Data

  • Molecular Formula: C8H10N4O
  • Molecular Weight: Approximately 178.19 g/mol
  • Structural Features: The compound features a bicyclic arrangement typical of pteridines, with nitrogen atoms contributing to its basicity and reactivity.
Chemical Reactions Analysis

Reactions

6-Methyl-2-(methylamino)pteridin-4(1H)-one participates in various chemical reactions:

  1. Nucleophilic Substitution: The methylamino group can engage in further nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation Reactions: The compound may undergo oxidation under specific conditions, potentially leading to biologically active metabolites.

Technical details surrounding these reactions include reaction kinetics, mechanisms, and the influence of substituents on reactivity.

Mechanism of Action

Process

The mechanism of action for 6-Methyl-2-(methylamino)pteridin-4(1H)-one is primarily linked to its role in biological systems as an analogue of folate. It may inhibit enzymes involved in nucleotide synthesis, thereby exerting antitumor effects by disrupting DNA replication processes.

Data

Studies have shown that pteridine derivatives can act as competitive inhibitors for enzymes such as dihydrofolate reductase, which is critical in folate metabolism . This inhibition can lead to reduced cell proliferation in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol, which is significant for its biological applications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of amines and pteridines, allowing for diverse chemical transformations.

Relevant analyses include spectroscopic methods (e.g., NMR, UV-Vis) to confirm structure and purity .

Applications

Scientific Uses

6-Methyl-2-(methylamino)pteridin-4(1H)-one has several potential applications:

  1. Antitumor Agents: Its structural similarity to folate suggests potential use in cancer therapy by targeting folate-dependent pathways.
  2. Biochemical Research: Serves as a tool compound for studying enzyme mechanisms related to nucleotide metabolism.
  3. Drug Development: Investigated as a lead compound for designing new therapeutic agents targeting similar pathways.
Introduction to Pteridine-Based Therapeutics

Role of Pteridine Derivatives in Medicinal Chemistry

Pteridines—heterocyclic compounds featuring fused pyrimidine and pyrazine rings—represent a privileged scaffold in drug discovery due to their structural versatility and broad bioactivity profile. The core pteridine structure (C₆H₄N₄) serves as a template for designing compounds that modulate critical biological pathways, including folate metabolism, neurotransmitter synthesis, and redox signaling [2] [9]. Naturally occurring derivatives like pterins (e.g., biopterin) and lumazines exhibit roles as enzymatic cofactors (e.g., in nitric oxide synthase) and pigments, while synthetic analogs exploit this bioactivity for therapeutic intervention [9]. The FDA-approved drugs methotrexate (antineoplastic/immunosuppressant), pralatrexate (peripheral T-cell lymphoma), and triamterene (diuretic) exemplify the clinical translation of pteridine-based designs [3]. These compounds typically retain the bicyclic core but strategically incorporate substituents (e.g., amino, carbonyl, alkyl groups) to enhance target affinity or pharmacokinetic properties. The scaffold’s electron-deficient nature facilitates π-stacking interactions with biological targets, while substituents at positions 2, 4, 6, and 7 enable precise modulation of steric and electronic properties [6] [8].

Table 1: Structural Diversity and Therapeutic Applications of Key Pteridine Derivatives

CompoundCore SubstituentsPrimary Therapeutic UseMolecular Target
Methotrexate2,4-Diamino; N10-methyl pteroylglutamateCancer/AutoimmunityDihydrofolate reductase (DHFR)
Tetrahydrobiopterin (BH4)2-Amino-4-hydroxy; 6-(1,2-dihydroxypropyl)Metabolic disordersAromatic amino acid hydroxylases
6-Methyl-2-(methylamino)pteridin-4(1H)-one2-Methylamino; 6-methyl; 4-ketoUnder investigation (Oxidative stress/Inflammation)Kinases/Redox enzymes
Xanthopterin2-Amino-4,6-diketoPigment/Natural fluorophoreN/A

Structural and Functional Significance of 6-Methyl-2-(methylamino)pteridin-4(1H)-one in Drug Discovery

6-Methyl-2-(methylamino)pteridin-4(1H)-one (C₈H₁₀N₆O) exemplifies a synthetically tailored pteridine derivative optimized for enhanced bioactivity. Its structure features:

  • A 2-(Methylamino) group: Replaces the typical 2-amino moiety, increasing lipophilicity and potentially altering hydrogen-bonding patterns with target proteins [8].
  • A 6-Methyl substituent: Introduces steric bulk and electron-donating effects, which can modulate ring electronics and influence binding to hydrophobic enzyme pockets [1] [4].
  • A 4-Oxo (keto) group: Predominantly exists in the lactam (amide) tautomer, enabling strong hydrogen-bond acceptor/donor interactions critical for enzyme inhibition [9].

This compound shares structural homology with natural pterins but incorporates strategic modifications. Compared to the dihydro analog 2-amino-6-methyl-2,3-dihydro-1H-pteridin-4-one (C₇H₉N₅O, ), the methylamino group enhances metabolic stability. Its planar bicyclic core allows intercalation into nucleotide-binding sites of kinases (e.g., EGFR, BRAF) or oxidoreductases implicated in inflammation [8] [10]. Computational docking suggests the 4-oxo and N1-H groups form bidentate hydrogen bonds with catalytic residues (e.g., in kinases), while the 6-methyl group occupies a hydrophobic subpocket—mimicking ATP’s adenine binding but with improved selectivity [7] [10]. Fluorescence studies of related pteridines indicate environmental sensitivity, suggesting potential as probes for target engagement studies [6].

Table 2: Structural Comparison of 6-Methyl-2-(methylamino)pteridin-4(1H)-one with Related Pteridines

CompoundMolecular FormulaSubstituent PositionKey Physicochemical Properties
6-Methyl-2-(methylamino)pteridin-4(1H)-oneC₈H₁₀N₆O2-(Methylamino); 6-Methyl; 4-KetoModerate logP; Fluorescent chromophore
2-Amino-6-methylpteridin-4(3H)-oneC₇H₇N₅O2-Amino; 6-Methyl; 4-KetoHigher polarity (vs methylamino analog)
2-Amino-6-(chloromethyl)pteridin-4(1H)-oneC₇H₆ClN₅O2-Amino; 6-(Chloromethyl); 4-KetoElectrophilic site for conjugation
2-Amino-6-methyl-2,3-dihydro-1H-pteridin-4-oneC₇H₉N₅O2-Amino; 6-Methyl; 4-Keto (Dihydro)Reduced core; Increased flexibility

Historical Evolution of Pteridine Scaffolds in Targeting Oxidative Stress and Inflammation

Pteridine research originated with their identification as insect pigments (pteron = wing in Greek) in the early 20th century [2] [9]. The 1940s–1960s saw elucidation of their biochemical roles: tetrahydrobiopterin (BH4) emerged as a cofactor for phenylalanine hydroxylase (1958), and later for nitric oxide synthases (NOS) and alkylglycerol monooxygenase—linking pteridines to oxidative metabolism and redox signaling [9]. This laid the groundwork for targeting inflammation, as dysregulated BH4 metabolism contributes to NOS uncoupling, generating superoxide instead of NO and exacerbating oxidative stress [3].

Synthetic efforts accelerated in the 1970s–1990s with antifolates (methotrexate) dominating cancer therapy. Concurrently, pteridine-7(8H)-diones and lumazine derivatives were explored as anti-inflammatories, inhibiting pro-inflammatory enzymes like iNOS or cytokine signaling [3] [8]. The discovery that pteridine derivatives (e.g., 6,7-dimethyllumazine) modulate MAP kinase pathways—key regulators of oxidative stress responses—further expanded their therapeutic relevance [8]. Modern design, including 6-Methyl-2-(methylamino)pteridin-4(1H)-one, builds on this history by optimizing substitutions to enhance:

  • Electron-Transfer Efficiency: Methyl groups at C6 enhance radical stabilization in redox-active enzymes [9].
  • Kinase Selectivity: 2-Methylamino substitution reduces off-target effects versus broad-spectrum inhibitors [10].
  • Bioavailability: Balanced lipophilicity (logP ~0–1) improves cellular penetration versus highly polar natural pterins [8].

Table 3: Key Milestones in Pteridine-Based Therapeutic Development

EraKey Discovery/CompoundBiological Insight/Therapeutic Application
1940s–1960sIsolation of xanthopterin, leucopterinRoles as pigments/enzyme cofactors
1958Tetrahydrobiopterin (BH4) cofactor roleEssential for aromatic amino acid hydroxylation
1970s–1980sMethotrexate clinical adoptionDHFR inhibition for cancer/autoimmunity
1990s–2000sPteridine-based NOS inhibitorsTargeting inflammation in chronic diseases
2010s–Present6-Methyl-2-(methylamino)pteridin-4(1H)-one analogsDual kinase/redox enzyme inhibition for oxidative stress disorders

Properties

CAS Number

64882-33-3

Product Name

6-Methyl-2-(methylamino)pteridin-4(1H)-one

IUPAC Name

6-methyl-2-(methylamino)-3H-pteridin-4-one

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)13-8(9-2)12-6/h3H,1-2H3,(H2,9,10,12,13,14)

InChI Key

YPYSLOUNYSPBOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=N2)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.